ethyl 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with hydrazine hydrate can yield the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorophenyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Ethyl 7-amino-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may alter its biological activity.
Ethyl 7-amino-3-(4-methylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Contains a methyl group instead of fluorine, potentially affecting its reactivity and interactions.
Ethyl 7-amino-3-(4-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: The nitro group can significantly change the compound’s electronic properties and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its properties and applications.
Properties
IUPAC Name |
ethyl 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c1-3-23-16(22)12-8-19-15-13(9(2)20-21(15)14(12)18)10-4-6-11(17)7-5-10/h4-8H,3,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIGMGJKBNIRRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=C(C=C3)F)N=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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